5-Bromo-2-(fluoromethyl)pyridine
Overview
Description
5-Bromo-2-(fluoromethyl)pyridine is a chemical compound with the CAS Number: 1335050-09-3 . It has a molecular weight of 190.01 .
Synthesis Analysis
The synthesis of 5-Bromo-2-(fluoromethyl)pyridine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(fluoromethyl)pyridine is represented by the InChI Code: 1S/C6H5BrFN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 . Further analysis of the molecular structure can be found in various studies .Chemical Reactions Analysis
5-Bromo-2-(fluoromethyl)pyridine has been used in various chemical reactions. For instance, it has been used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .Scientific Research Applications
-
General Use of 5-Bromo-2-(fluoromethyl)pyridine
- Application Summary : 5-Bromo-2-(fluoromethyl)pyridine is a chemical compound with the CAS Number: 1335050-09-3 . It’s often used in the synthesis of various organic compounds .
- Results or Outcomes : The outcomes also depend on the specific synthesis process. The compound can be used to create a wide range of other compounds, depending on the reactions it’s involved in .
-
Synthesis and Application of Trifluoromethylpyridines
- Application Summary : Trifluoromethylpyridines (TFMP), which can be synthesized from related compounds like 5-Bromo-2-(fluoromethyl)pyridine, are used extensively in the agrochemical and pharmaceutical industries .
- Application Method : The synthesis of TFMP involves various chemical reactions, including fluorination and pyridine formation .
- Results or Outcomes : TFMP derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Molecular Scaffold for Active Pharmaceutical Ingredients (APIs)
- Application Summary : 5-Bromo-2-fluoropyridine has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy .
- Results or Outcomes : The outcomes also depend on the specific synthesis process. The compound can be used to create a wide range of other compounds, depending on the reactions it’s involved in .
-
Building Block for Semiconductors
- Application Summary : 5-Bromo-2-fluoropyridine is an ideal building block for semiconductors, due to its aromaticity and electron deficiency .
- Results or Outcomes : The outcomes also depend on the specific synthesis process. The compound can be used to create a wide range of other compounds, depending on the reactions it’s involved in .
-
Synthesis of Polycyclic Azaarenes
- Application Summary : 2-Amino-5-bromopyridine, a compound related to 5-Bromo-2-(fluoromethyl)pyridine, is used for the synthesis of polycyclic azaarenes .
- Results or Outcomes : The outcomes also depend on the specific synthesis process. The compound can be used to create a wide range of other compounds, depending on the reactions it’s involved in .
-
Synthesis of OLED Applications
- Application Summary : 5-Bromo-2-(fluoromethyl)pyridine has been used as a molecular scaffold for OLED applications .
- Results or Outcomes : The outcomes also depend on the specific synthesis process. The compound can be used to create a wide range of other compounds, depending on the reactions it’s involved in .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-(fluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPUZNNCAZLLIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(fluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.